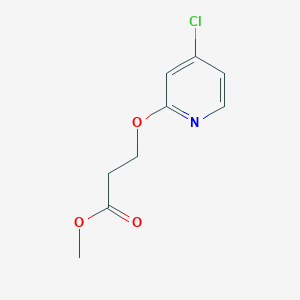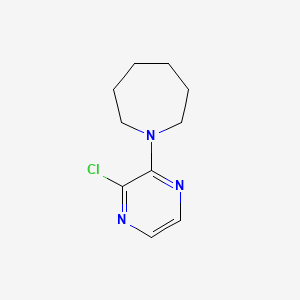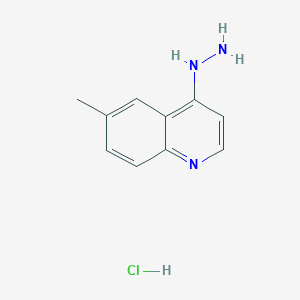![molecular formula C10H11NO4 B11891501 Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)
Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which include a cyclopenta[c]pyrrole and a dioxolane moiety. It is used in various scientific research fields due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieving the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its spirocyclic structure may enable it to bind selectively to certain proteins or nucleic acids, making it a valuable tool for probing biological systems .
Medicine
In medicine, Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty products .
Mecanismo De Acción
The mechanism of action of Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[1H-cyclopenta[c]furan-5(3H),2-[1,3]dioxolane]-1,3-dione: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the rings.
Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester: This ester derivative has different chemical properties due to the presence of the ester group.
Uniqueness
Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid is unique due to its specific combination of fused rings and functional groups. This structure imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
spiro[1,3-dihydrocyclopenta[c]pyrrole-5,2'-1,3-dioxolane]-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c12-9(13)11-5-7-3-10(4-8(7)6-11)14-1-2-15-10/h3-4H,1-2,5-6H2,(H,12,13) |
Clave InChI |
KYGPDYUTAFVEME-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C=C3CN(CC3=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo-](/img/structure/B11891422.png)




![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)




![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)

![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)
